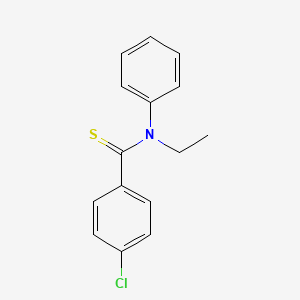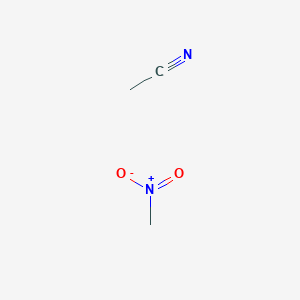
Acetonitrile--nitromethane (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile–nitromethane (1/1) is a binary solvent mixture composed of equal parts acetonitrile and nitromethane. This mixture is known for its ideal solvent properties, making it a valuable component in various chemical processes. Acetonitrile is a colorless liquid with a sweet, ether-like odor, while nitromethane is a colorless, oily liquid with a mild, fruity odor. Both compounds are polar and miscible with each other, resulting in a solvent mixture with unique physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetonitrile–nitromethane (1/1) involves simply mixing equal volumes of acetonitrile and nitromethane. This process does not require any special reaction conditions or catalysts, making it straightforward and efficient .
Industrial Production Methods
In industrial settings, acetonitrile and nitromethane are produced separately and then combined in the desired ratio. Acetonitrile is typically produced as a byproduct of acrylonitrile manufacture, while nitromethane is synthesized through the nitration of propane. The two solvents are then mixed in equal parts to create the acetonitrile–nitromethane (1/1) mixture .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile–nitromethane (1/1) can undergo various chemical reactions, including:
Oxidation: Both acetonitrile and nitromethane can be oxidized under appropriate conditions.
Reduction: Reduction reactions involving acetonitrile typically yield primary amines, while nitromethane can be reduced to methylamine.
Substitution: Acetonitrile can participate in nucleophilic substitution reactions, while nitromethane can undergo nitroalkane reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like cyanide ions and Grignard reagents are often employed.
Major Products
Oxidation: Acetonitrile oxidation can produce acetic acid, while nitromethane oxidation can yield nitroethane.
Reduction: Reduction of acetonitrile results in ethylamine, and reduction of nitromethane produces methylamine.
Substitution: Substitution reactions involving acetonitrile can form various nitriles, while nitromethane can yield nitroalkanes.
Scientific Research Applications
Acetonitrile–nitromethane (1/1) is utilized in a wide range of scientific research applications:
Chemistry: The mixture is used as a solvent in organic synthesis, particularly in reactions requiring polar aprotic solvents.
Biology: It serves as a solvent for the extraction and purification of biomolecules.
Medicine: The mixture is employed in pharmaceutical research for the synthesis of drug intermediates.
Industry: Acetonitrile–nitromethane (1/1) is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The unique properties of acetonitrile–nitromethane (1/1) arise from the weak interactions between the acetonitrile and nitromethane molecules. These interactions are primarily due to the antiparallel alignment of the dipoles of the two solvents. This alignment results in a mixture that behaves as an ideal solvent, with physical properties that can be predicted by the additivity rules of the pure components .
Comparison with Similar Compounds
Similar Compounds
Acetone–acetonitrile: Another binary solvent mixture with similar polar properties.
Methanol–acetonitrile: A mixture used in various analytical applications.
Ethanol–acetonitrile: Commonly used in chromatography
Uniqueness
Acetonitrile–nitromethane (1/1) is unique due to its ideal solvent properties, which are not significantly perturbed by the interactions between the two components. This makes it particularly valuable in applications requiring precise solvent behavior .
Properties
CAS No. |
93240-97-2 |
|---|---|
Molecular Formula |
C3H6N2O2 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
acetonitrile;nitromethane |
InChI |
InChI=1S/C2H3N.CH3NO2/c1-2-3;1-2(3)4/h1H3;1H3 |
InChI Key |
NSGXIRUYPVAGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)
![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)

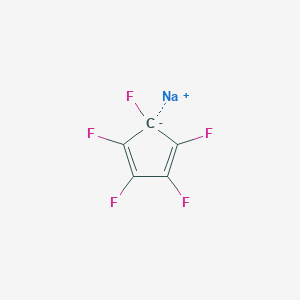
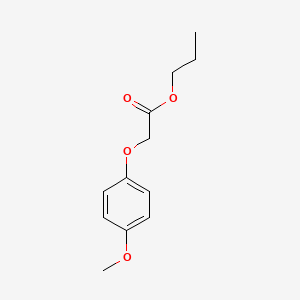
![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)
![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)
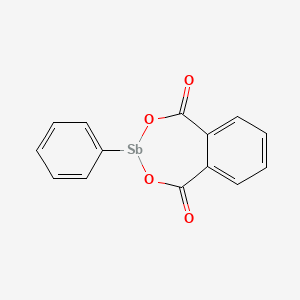
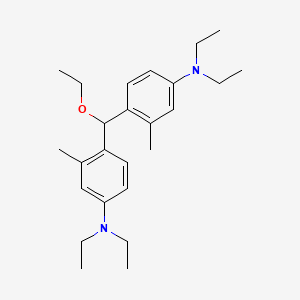
![4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14356085.png)
![3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14356086.png)
![Methyl 2-methoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356089.png)
![Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate](/img/structure/B14356096.png)
